molecular formula C11H14F2N2O B5892847 1-Butyl-3-(2,4-difluorophenyl)urea

1-Butyl-3-(2,4-difluorophenyl)urea

Cat. No.: B5892847
M. Wt: 228.24 g/mol
InChI Key: MVYPMHXHUNNSFM-UHFFFAOYSA-N
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Description

1-Butyl-3-(2,4-difluorophenyl)urea is an unsymmetrical urea derivative of interest in medicinal chemistry and organic synthesis. Unsymmetrical urea motifs are integral to a diverse range of biologically active compounds and are prevalent in enzyme inhibitors, antiviral agents, and selective receptor modulators . This compound serves as a valuable scaffold for researchers exploring structure-activity relationships (SAR), particularly in the development of novel therapeutic agents . Urea derivatives have demonstrated significant research value in immunology and oncology. Specifically, compounds with this core structure have been investigated for their role in modulating the tumor microenvironment . Similar diaryl urea derivatives have been explored as inhibitors of the bromodomains of the SWI/SNF chromatin remodeling complex, which are targets in aggressive cancers like glioblastoma . Furthermore, certain urea-based molecules are known to influence T-cell proliferation, providing a key mechanism for research into autoimmune and inflammatory diseases, such as inflammatory bowel disease, sepsis, and lupus erythematosus . From a synthetic chemistry perspective, this compound exemplifies the class of unsymmetrical ureas, which can be synthesized using modern, metal-free methods. These methods utilize hypervalent iodine reagents as coupling mediators under mild conditions, offering a versatile route for the late-stage functionalization of complex molecules in drug development programs .

Properties

IUPAC Name

1-butyl-3-(2,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-2-3-6-14-11(16)15-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYPMHXHUNNSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(2,4-difluorophenyl)urea can be synthesized through the reaction of 2,4-difluoroaniline with butyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine and is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(2,4-difluorophenyl)urea undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl urea derivatives.

Scientific Research Applications

1-Butyl-3-(2,4-difluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-butyl-3-(2,4-difluorophenyl)urea and analogous urea derivatives:

Compound Name Substituents (N-1/N-3) Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Butyl / 2,4-difluorophenyl ~242.3 (calculated) Hydrogen-bonding potential, fluorinated -
PCiB-1 analog Thiadiazolyl-azide / 2,4-difluorophenyl 417.4 (reported) Mitochondrial division inhibitor
8p () Thiadiazolyl-triazole / 2,4-difluorophenyl 490.0 [M+H]+ Antifungal activity (Fluconazole-based)
VX-702 Pyridinyl-carbamoyl / 2,6-difluorophenyl 404.32 p38 MAPK inhibitor
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea 4-Chloro-3-(trifluoromethyl)phenyl / 4-hydroxyphenyl ~316.7 (calculated) Not reported
1-Benzoyl-3-(2,4-difluorophenyl)thiourea Benzoyl / 2,4-difluorophenyl ~292.3 (calculated) Thiourea (enhanced lipophilicity)

Structural and Functional Analysis

  • Substituent Effects: The butyl group in this compound provides lipophilicity, which may influence membrane permeability compared to bulkier substituents like thiadiazolyl-azide (PCiB-1 analog) or pyridinyl-carbamoyl (VX-702) . Fluorine substitution at the phenyl ring is a common feature in antimicrobial and kinase-inhibiting compounds. For example, fluoroquinolones with 2,4-difluorophenyl groups exhibit enhanced bactericidal activity due to improved DNA gyrase binding .
  • Urea vs.
  • Biological Activity :

    • VX-702, a difluorophenyl-containing urea, demonstrates inhibitory activity against p38 MAPK, highlighting the role of fluorine in optimizing drug-target interactions .
    • The PCiB-1 analog’s mitochondrial division inhibition suggests ureas with complex substituents can modulate cellular processes, though this is substituent-dependent .

Physicochemical Properties

  • Solubility : Ureas with polar substituents (e.g., hydroxyl groups in ) likely exhibit higher aqueous solubility than this compound, which is more lipophilic.
  • Molecular Weight : The target compound’s lower molecular weight (~242 g/mol) compared to analogs like 8p (~490 g/mol) may offer advantages in drug-likeness parameters such as oral bioavailability .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Butyl-3-(2,4-difluorophenyl)urea, and how do they influence its chemical reactivity?

  • The compound contains a urea core (-NH-C(=O)-NH-) linked to a butyl chain and a 2,4-difluorophenyl group. The electron-withdrawing fluorine atoms on the aromatic ring enhance electrophilic substitution resistance, while the urea moiety facilitates hydrogen bonding and interactions with biological targets. Reactivity can be assessed via density functional theory (DFT) to map electron density distributions and frontier molecular orbitals .
  • Methodology : Use DFT with hybrid functionals (e.g., B3LYP) to calculate partial charges, bond dissociation energies, and electrostatic potential surfaces. Compare with experimental data from NMR or X-ray crystallography .

Q. What synthetic routes are feasible for this compound?

  • A common approach involves reacting 2,4-difluorophenyl isocyanate with butylamine under anhydrous conditions. Alternatively, urea formation via Curtius rearrangement or carbamate intermediates can be explored.
  • Methodology : Optimize reaction conditions (temperature, solvent polarity, catalyst) using kinetic studies. Monitor progress via TLC or HPLC. Purify via column chromatography and validate purity through melting point analysis and LC-MS .

Q. How should researchers handle safety and toxicity concerns for this compound?

  • While specific toxicity data may be limited, structurally related urea derivatives (e.g., thioureas) require precautions due to potential irritancy. Refer to safety data sheets (SDS) for analogous compounds, emphasizing PPE (gloves, goggles) and fume hood use.
  • Methodology : Conduct acute toxicity assays (e.g., LD50 in rodents) and evaluate cytotoxicity in vitro (e.g., MTT assay on HepG2 cells). Cross-reference with SDS guidelines for handling fluorinated aromatics .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, polarizability, and dipole moments. These properties correlate with solubility, bioavailability, and intermolecular interactions.
  • Methodology : Compare calculated IR spectra with experimental FT-IR data to validate accuracy. Use time-dependent DFT (TD-DFT) to simulate UV-Vis absorption for photostability studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or impurities. Conduct orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and validate compound purity via ¹H/¹³C NMR and HRMS.
  • Methodology : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables. Replicate experiments under standardized protocols .

Q. What strategies enhance the compound's stability under physiological conditions?

  • Stability challenges include hydrolysis of the urea moiety or metabolic degradation. Introduce steric hindrance (e.g., methyl groups) or formulate with cyclodextrins to improve half-life.
  • Methodology : Perform accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS. Use molecular dynamics simulations to predict binding affinity with serum proteins .

Regulatory and Analytical Considerations

Q. What regulatory frameworks apply to this compound in non-cosmetic research?

  • While not listed in cosmetic prohibitions (e.g., ), adhere to REACH and ICH guidelines for laboratory use. Document environmental impact assessments for fluorinated waste.
  • Methodology : Consult regulatory databases (e.g., ECHA, FDA) for analogous compounds. Implement green chemistry principles (e.g., solvent recycling) to minimize ecological footprint .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : ¹H/¹³C NMR, FT-IR, and X-ray crystallography.
  • Purity Assessment : HPLC with UV/Vis detection (λ = 254 nm) and elemental analysis.
  • Advanced Methods : High-resolution mass spectrometry (HRMS) for exact mass determination and tandem MS for fragmentation pathways .

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